
5-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its unique structure, which includes both an acetyl group and a carbaldehyde group attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of a pyrrole derivative using a combination of a formylating agent (such as DMF) and a chlorinating agent (such as POCl3). The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality compounds.
化学反応の分析
Types of Reactions
5-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of halogenated or nitrated pyrrole derivatives.
科学的研究の応用
5-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 5-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of reactive functional groups, such as the aldehyde and acetyl groups, allows it to form covalent bonds with target molecules, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
5-methyl-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the acetyl group.
1-methyl-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the acetyl group.
5-acetyl-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the methyl group.
Uniqueness
5-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an acetyl and a carbaldehyde group on the pyrrole ring. This combination of functional groups enhances its reactivity and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC名 |
5-acetyl-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-6(11)8-4-3-7(5-10)9(8)2/h3-5H,1-2H3 |
InChIキー |
XQOORLNVHOOSOC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(N1C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Acetyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13955196.png)
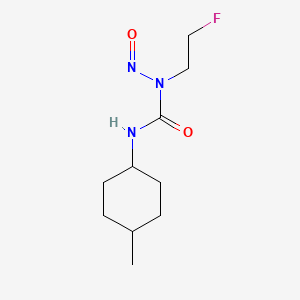
![1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one](/img/structure/B13955205.png)
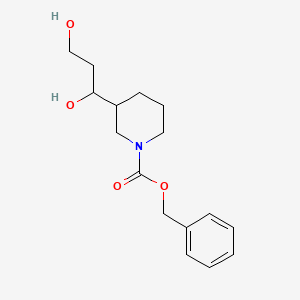
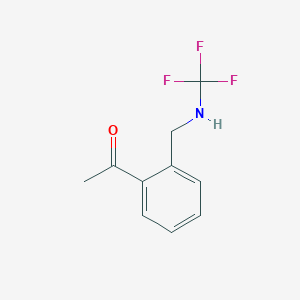


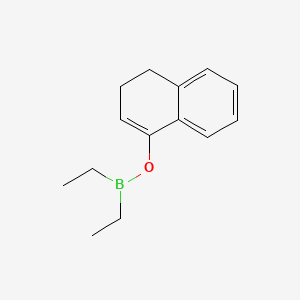
![5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13955241.png)
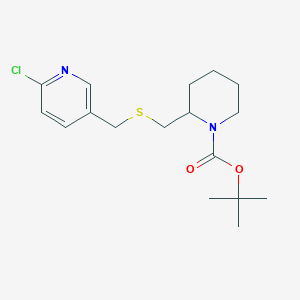


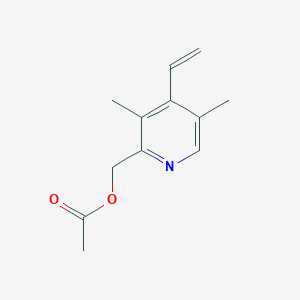
![3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13955288.png)
